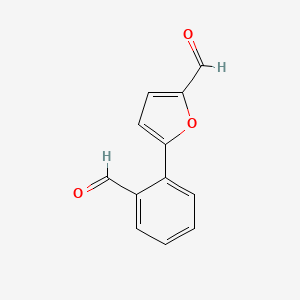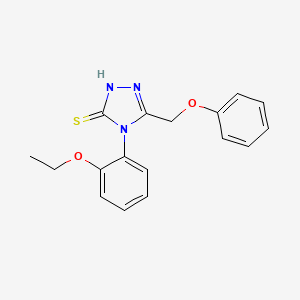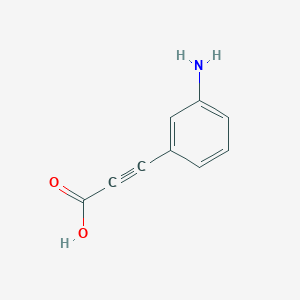
3-(3-Aminophenyl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propynoic acid moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)prop-2-ynoic acid can be achieved through various synthetic routes. One common method involves the coupling of 3-aminophenylacetylene with propiolic acid under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar coupling reactions as described above. The choice of catalysts, bases, and solvents can be optimized to improve yield and purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkanes or alkenes. Substitution reactions can lead to halogenated derivatives .
Aplicaciones Científicas De Investigación
3-(3-Aminophenyl)prop-2-ynoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the propynoic acid moiety can participate in covalent bonding. These interactions can modulate enzyme activity, protein function, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Propiolic acid: Similar in structure but lacks the amino group attached to the phenyl ring.
3-(3-Aminophenyl)propionic acid: Similar but contains a single bond instead of a triple bond in the propynoic acid moiety.
Uniqueness
3-(3-Aminophenyl)prop-2-ynoic acid is unique due to the presence of both an amino group and a propynoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-(3-aminophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,10H2,(H,11,12) |
Clave InChI |
RLQIIEYLVPXJJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


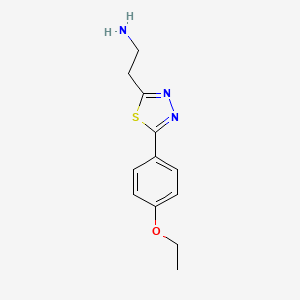
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
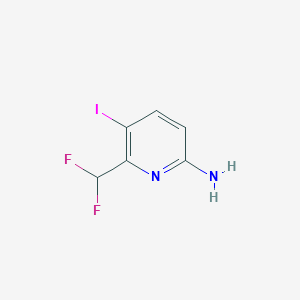
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)

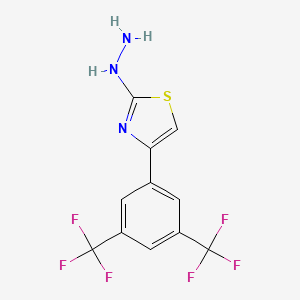
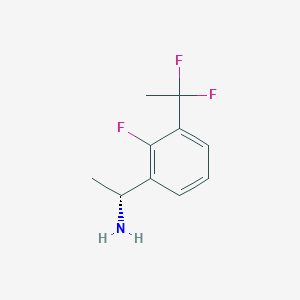
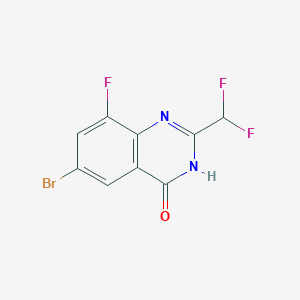


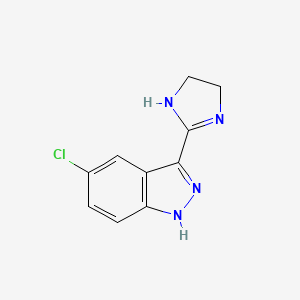
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
